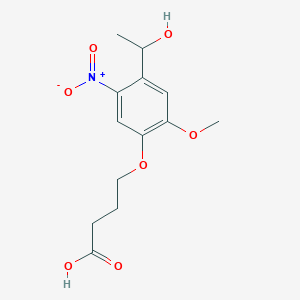

4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid

Übersicht

Beschreibung

4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid is an organic compound with a complex structure that includes a hydroxyethyl group, a methoxy group, and a nitrophenoxy group attached to a butanoic acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid typically involves multiple steps. One common method starts with the reaction of acetovanillone with ethyl 4-bromobutyrate in the presence of potassium carbonate in dimethylformamide (DMF). The mixture is stirred at room temperature and then heated to 50°C. The product, ethyl 4-(4-(1-chloroethyl)-2-methoxy-5-nitrophenoxy)butanoate, is then reacted with sodium azide in DMF at 60°C to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Analyse Chemischer Reaktionen

Photochemical Cleavage

The compound’s o-nitrobenzyl-derived structure enables light-triggered cleavage, making it a critical tool in photoresponsive applications.

Mechanism :

- Irradiation induces nitro group excitation, leading to intramolecular hydrogen abstraction.

- Subsequent rearrangement forms a ketone intermediate, followed by hydrolysis to release the target molecule .

Esterification and Hydrolysis

The carboxylic acid group participates in esterification, while the hydroxyethyl group undergoes reversible transformations.

Key Observations :

Oxidation Reactions

The secondary alcohol (hydroxyethyl group) is susceptible to oxidation.

Synthetic Application :

Nucleophilic Substitution

The electron-deficient aromatic ring facilitates substitution reactions at specific positions.

Limitations :

Conjugation Reactions

The carboxylic acid and hydroxyethyl groups enable diverse bioconjugation strategies.

Optimization :

Critical Research Findings

- Photostability : The compound exhibits a half-life of 26 seconds under 405 nm irradiation, making it suitable for rapid payload release .

- Synthetic Versatility : Modifications at the hydroxyethyl or carboxylic acid groups enable tailored applications in drug delivery and material science .

- Limitations : Aqueous solubility is poor (sparingly soluble in DMSO/methanol), necessitating organic solvents for reactions .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Potential Drug Development

This compound is being investigated for its potential in developing new medications. Its structure may allow for the targeting of specific biological pathways, which is crucial in the design of effective therapeutics. Research indicates that its nitrophenoxy group can enhance interaction with biological targets, potentially leading to novel drug candidates aimed at treating various diseases .

Case Studies

- Cancer Research : Preliminary studies have shown that derivatives of this compound exhibit cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent.

- Antimicrobial Properties : Investigations into its antibacterial and antifungal activities have indicated promising results, warranting further exploration in drug formulation .

Agricultural Chemistry

Agrochemical Applications

The compound is being studied for use in agrochemicals. Its ability to enhance crop protection products could improve efficacy against pests and diseases. The modification of existing pesticides with this compound may lead to formulations that are more effective while reducing environmental impact .

Research Findings

- Pesticide Efficacy : Trials have demonstrated that formulations containing this compound show improved pest resistance compared to traditional pesticides.

- Biopesticide Development : Ongoing research is exploring its role in developing biopesticides that are less harmful to non-target organisms and the environment .

Biochemical Research

Enzyme Interaction Studies

Researchers utilize this compound to study its interactions with various enzymes and proteins, aiding in the understanding of metabolic pathways. Its unique functional groups allow for specific binding interactions that can be exploited in biochemical assays .

Significant Insights

- Metabolic Pathway Analysis : Studies indicate that this compound can act as a substrate or inhibitor for certain enzymes, providing insights into metabolic processes involved in drug metabolism.

- Protein Binding Studies : Investigations into how this compound binds to proteins have implications for understanding drug-protein interactions and pharmacokinetics .

Material Science

Advanced Material Development

The properties of 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid are being explored for creating advanced materials. Its chemical stability and functional groups make it suitable for incorporation into polymers and other materials that require enhanced performance characteristics .

Applications in Polymers

- Polymer Blends : Research has shown that incorporating this compound into polymer matrices can improve thermal stability and mechanical properties.

- Coatings and Films : The potential for creating coatings with specific functionalities (e.g., antimicrobial properties) is being investigated .

Environmental Applications

Biodegradable Products Development

The compound is also evaluated for its role in developing biodegradable products, contributing to sustainability efforts across various industries. Its chemical structure can be modified to enhance biodegradability while maintaining functional performance .

Sustainability Research Findings

- Biodegradation Studies : Initial research indicates that formulations containing this compound degrade more rapidly than traditional plastics, making them suitable for environmentally friendly applications.

- Recycling Potential : Studies are ongoing to assess the recyclability of products made from this compound, aiming to reduce waste and promote circular economy practices .

Summary Table of Applications

| Application Area | Description | Case Studies/Findings |

|---|---|---|

| Pharmaceutical Development | Drug targeting specific pathways | Cytotoxic effects on cancer cells |

| Agricultural Chemistry | Enhancing efficacy of agrochemicals | Improved pest resistance |

| Biochemical Research | Studying enzyme interactions | Insights into metabolic pathways |

| Material Science | Creating advanced materials | Enhanced thermal stability in polymers |

| Environmental Applications | Developing biodegradable products | Faster degradation rates compared to plastics |

Wirkmechanismus

The mechanism of action of 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid is not well-documented. it is likely to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The hydroxyethyl group may form hydrogen bonds, the methoxy group may participate in hydrophobic interactions, and the nitro group may be involved in redox reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ethyl 4-(4-(1-hydroxyethyl)-2-methoxyphenoxy)butanoate: This compound is structurally similar but lacks the nitro group.

Methyl 5-[(1R)-1-hydroxyethyl]-γ-oxofuran-2-butanoate: Another similar compound with a different backbone structure

Uniqueness

4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid is unique due to the presence of both a nitro group and a hydroxyethyl group, which can impart distinct chemical and biological properties. The combination of these functional groups makes it a versatile compound for various applications.

Biologische Aktivität

4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid, also known as a hydroxyethyl photolinker, is a compound with diverse applications in biochemical research and potential therapeutic uses. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

- Chemical Formula : C13H17NO7

- Molecular Weight : 299.28 g/mol

- CAS Number : 175281-76-2

- Purity : ≥98% (HPLC) .

The compound functions primarily as a photocleavable linker in biochemical applications. Upon exposure to light, it undergoes photolytic cleavage, releasing active species that can interact with biological targets. This property is particularly useful in solid-phase synthesis and drug development, allowing for controlled release of therapeutic agents or probes.

1. Antibody Production

A study highlighted the use of this compound in producing antibodies against specific target proteins. The compound was employed to facilitate the identification and labeling of proteins for antibody production, demonstrating its utility in immunological research .

2. Photocleavage in Cell Studies

Research has shown that this compound can be used to control cellular processes through light activation. For example, it has been integrated into scaffolds that allow for the optical control of cell differentiation, indicating its potential in tissue engineering and regenerative medicine .

3. Drug Delivery Systems

The compound's ability to release drugs upon light exposure makes it an attractive candidate for developing targeted drug delivery systems. By linking therapeutic agents to the photolinker, researchers can achieve spatial and temporal control over drug release, enhancing therapeutic efficacy while minimizing side effects .

Case Study 1: Photolabile Linkers in Drug Development

In a study examining various photolabile linkers, including this compound, researchers evaluated their efficiency in releasing bioactive compounds upon UV irradiation. The results indicated that this compound exhibited favorable kinetics for drug release compared to other linkers .

Case Study 2: Cell Differentiation Control

Another significant application involved using this compound within synthetic scaffolds to regulate stem cell differentiation. By applying light at specific wavelengths, researchers could induce differentiation into desired cell types, showcasing the compound's versatility in biotechnological applications .

Data Summary

| Property | Value |

|---|---|

| Chemical Formula | C13H17NO7 |

| Molecular Weight | 299.28 g/mol |

| CAS Number | 175281-76-2 |

| Purity | ≥98% (HPLC) |

| Applications | Photocleavable linker, drug delivery |

Eigenschaften

IUPAC Name |

4-[4-(1-hydroxyethyl)-2-methoxy-5-nitrophenoxy]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO7/c1-8(15)9-6-11(20-2)12(7-10(9)14(18)19)21-5-3-4-13(16)17/h6-8,15H,3-5H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUIJUTBRRZCWRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1[N+](=O)[O-])OCCCC(=O)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80392475 | |

| Record name | 4-[4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy]butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175281-76-2 | |

| Record name | 4-[4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy]butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy]butyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Q1: How does 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid enable spatial control of protein binding on lipid bilayers?

A1: this compound functions as a photoeliminative linker, enabling precise spatial control of protein binding on lipid bilayers. The linker molecule incorporates three key elements: biotin as a substrate for protein binding, a farnesyl group for lipid bilayer attachment, and the photocleavable this compound moiety.

Q2: What are the key characteristics of this compound relevant to its use as a photolabile linker?

A2: this compound is characterized by its molecular formula C13H17NO7 and a molecular weight of 299.28 g/mol []. It is soluble in water at neutral and basic pH but shows limited solubility in acidic environments. This pH-dependent solubility is a crucial factor to consider during experimental design and when employing this linker in biological systems. The compound is typically provided as a pale yellow solid and should be stored at 2-8°C to ensure stability due to its light-sensitive nature [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.